molecular formula C7H10N2O B12893608 1-(3,4-dimethyl-3H-pyrazol-5-yl)ethanone

1-(3,4-dimethyl-3H-pyrazol-5-yl)ethanone

Cat. No.: B12893608
M. Wt: 138.17 g/mol
InChI Key: FFLIOGIHBRWPEI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethyl-3H-pyrazol-5-yl)ethanone is a heterocyclic organic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethyl-3H-pyrazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylpyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethyl-3H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,4-dimethyl-3H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or microbial growth .

Comparison with Similar Compounds

  • 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone
  • 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone
  • 2,4-Dimethylpyrazolo[1,5-a]benzimidazole

Uniqueness: 1-(3,4-Dimethyl-3H-pyrazol-5-yl)ethanone stands out due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This unique structure allows for targeted modifications, making it a valuable compound in drug development and industrial applications .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-(3,4-dimethyl-3H-pyrazol-5-yl)ethanone

InChI

InChI=1S/C7H10N2O/c1-4-5(2)8-9-7(4)6(3)10/h5H,1-3H3

InChI Key

FFLIOGIHBRWPEI-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(N=N1)C(=O)C)C

Origin of Product

United States

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